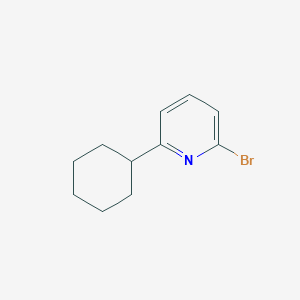

2-Bromo-6-cyclohexylpyridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1017781-62-2 |

|---|---|

Molecular Formula |

C11H14BrN |

Molecular Weight |

240.14 g/mol |

IUPAC Name |

2-bromo-6-cyclohexylpyridine |

InChI |

InChI=1S/C11H14BrN/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2 |

InChI Key |

JKFSCIIMZPOGKG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=NC(=CC=C2)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Bromo 6 Cyclohexylpyridine and Analogues

Strategic Approaches to Bromination of Cyclohexylpyridines

The direct introduction of a bromine atom onto a cyclohexylpyridine core presents a formidable challenge due to the deactivating effect of the pyridine (B92270) ring and the potential for side reactions. Nevertheless, several strategies have been developed to achieve this transformation.

Direct Halogenation Techniques on Cyclohexylpyridine Cores

Direct halogenation of pyridine rings typically requires harsh conditions and can lead to a mixture of products. For electron-deficient heterocycles like pyridine, electrophilic substitution is challenging. However, methods utilizing strong halogenating agents or specialized catalytic systems can be employed. While specific examples for the direct bromination of 2-cyclohexylpyridine (B103738) to yield 2-bromo-6-cyclohexylpyridine are not extensively documented, general principles of pyridine halogenation can be applied. For instance, oleum (B3057394) or fuming sulfuric acid is often used as a catalyst to facilitate the bromination of pyridine itself, suggesting that similar conditions could potentially be adapted for substituted pyridines like 2-cyclohexylpyridine.

An alternative approach involves the use of t-BuONa as a promoter for the halogenation of electron-deficient (hetero)arenes using reagents like CBr4. rsc.org This method has shown efficacy for a broad scope of substrates under mild conditions. rsc.org The proposed mechanism involves an ionic pathway with the formation of a halogen bond and a subsequent halophilic attack. rsc.org

| Reagent System | Conditions | Comments |

| Br2 / Oleum | High temperature | Traditional method for pyridine bromination, potentially applicable to substituted pyridines. |

| CBr4 / t-BuONa | Mild conditions | Offers a potentially more functional group tolerant approach to the bromination of electron-deficient heterocycles. rsc.org |

Metal-Halogen Exchange Strategies for Bromopyridine Functionalization

Metal-halogen exchange reactions offer a powerful and often more selective alternative to direct halogenation for the functionalization of pyridine rings. nih.govacs.org This strategy involves the reaction of a bromo-substituted pyridine with an organometallic reagent, typically an organolithium or a Grignard reagent, to generate a pyridyl organometallic intermediate. This intermediate can then be quenched with an electrophilic bromine source to introduce the bromine atom at the desired position.

A significant advancement in this area is the use of a combination of i-PrMgCl and n-BuLi, which allows for efficient bromine-metal exchange on bromoheterocycles, even those bearing acidic protons, under non-cryogenic conditions. nih.govresearchgate.net This method has been shown to be highly selective. nih.govresearchgate.net The stability of the resulting organometallic intermediate is crucial for the success of the subsequent quenching step. nih.gov Homoleptic lithium tri- and tetraalkyl zincates have also been employed for efficient bromine-metal exchange on bromopyridines at room temperature. researchgate.net

| Reagent System | Key Features |

| i-PrMgCl / n-BuLi | Tolerates acidic protons, non-cryogenic conditions, high regioselectivity. nih.govresearchgate.net |

| nBu3MgLi | Substoichiometric amounts can be used for magnesiation of bromopyridines. acs.org |

| nBu4ZnLi2·TMEDA | Efficient room-temperature bromine-metal exchange with a substoichiometric amount of the reagent. researchgate.net |

Introduction of the Cyclohexyl Moiety onto Bromopyridine Scaffolds

A more common and versatile approach to the synthesis of this compound involves the introduction of the cyclohexyl group onto a readily available bromopyridine precursor. This is typically achieved through various cross-coupling reactions. wikipedia.org

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi, Kumada)

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. wikipedia.orgnih.govyoutube.com The Suzuki, Negishi, and Kumada couplings are particularly relevant for the synthesis of this compound. wikipedia.orgwikipedia.orgwikipedia.org

The Suzuki reaction involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium complex. wikipedia.orgiitk.ac.inorganic-chemistry.org It is widely used due to the stability and low toxicity of the boronic acid reagents. organic-chemistry.org For the synthesis of this compound, this would entail the reaction of a dihalopyridine with a cyclohexylboronic acid or its derivative. A base is required to activate the organoboron species. wikipedia.orgorganic-chemistry.org

The Negishi coupling utilizes an organozinc reagent as the coupling partner for an organic halide, also typically catalyzed by palladium or nickel. wikipedia.orgnumberanalytics.comorganic-chemistry.orgillinois.edu Organozinc reagents are known for their high reactivity and functional group tolerance. nih.govorgsyn.org The synthesis of this compound via Negishi coupling would involve the reaction of a dihalopyridine with a cyclohexylzinc halide. nih.gov

The Kumada coupling employs a Grignard reagent (organomagnesium halide) to couple with an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.orgnumberanalytics.comresearchgate.net This was one of the first cross-coupling reactions to be developed and remains a powerful tool, though the high reactivity of Grignard reagents can limit functional group compatibility. wikipedia.orgorganic-chemistry.org

| Coupling Reaction | Organometallic Reagent | Catalyst (Typical) | Key Features |

| Suzuki wikipedia.orgiitk.ac.in | Organoboron (e.g., cyclohexylboronic acid) | Palladium | Stable reagents, mild reaction conditions. organic-chemistry.org |

| Negishi wikipedia.orgnumberanalytics.com | Organozinc (e.g., cyclohexylzinc halide) | Palladium or Nickel | High reactivity and functional group tolerance. nih.govorgsyn.org |

| Kumada wikipedia.orgorganic-chemistry.org | Organomagnesium (e.g., cyclohexylmagnesium bromide) | Nickel or Palladium | Highly reactive nucleophile, one of the earliest cross-coupling methods. wikipedia.org |

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for cross-coupling reactions. nih.govacs.orgresearchgate.net Nickel catalysts have shown particular promise in the mono-selective arylation and alkylation of dihalopyridines, which is a key step in the synthesis of compounds like this compound.

Recent research has demonstrated the utility of nickel-catalyzed reductive coupling of heteroaryl bromides with tertiary alkyl halides to create sterically congested alkylpyridines. nih.govacs.orgorganic-chemistry.org This method features mild conditions, a broad substrate scope, and high functional group tolerance. nih.govacs.orgorganic-chemistry.org The optimal catalytic system often includes Ni(acac)2, a specific ligand, zinc powder, and additives like MgCl2 and LiCl. organic-chemistry.org

Furthermore, nickel-catalyzed reductive arylation of remote C(sp³)–H bonds with aryl electrophiles has been developed, showcasing the versatility of nickel in forming C-C bonds. nsf.gov While this specific methodology focuses on arylation, the underlying principles of activating C-H bonds could potentially be adapted for alkylation.

| Catalyst System | Coupling Partners | Key Features |

| Ni(acac)2 / Ligand / Zn | Heteroaryl bromides and tertiary alkyl halides | Mild conditions, high functional group tolerance, synthesis of sterically hindered pyridines. nih.govacs.orgorganic-chemistry.org |

| NiCl2(dme) / Pyridyl carboxamidine ligand | Heteroaryl halides and primary/secondary alkyl halides | General method for a wide variety of nitrogen heterocycles. acs.org |

| Ni(hfacac)2·xH2O / Pyridine / Zn / MgCl2 | Aryl halides and substrates with C(sp³)–H bonds | Directed reductive arylation of remote C-H bonds. nsf.gov |

Alkyl-Halide Coupling Strategies

Direct coupling of alkyl halides with heteroaryl halides provides another synthetic route. Nickel-catalyzed cross-electrophile coupling has proven to be a general and effective method for this transformation. acs.org By employing a collection of ligands based on 2-pyridyl-N-cyanocarboxamidine and 2-pyridyl-carboxamidine cores, a broad range of basic nitrogen heterocycles can be coupled with primary and secondary alkyl halides in good yields. acs.org This approach is particularly valuable for synthesizing alkylated heterocycles that are challenging to prepare using traditional methods. acs.orgnih.gov

A dual catalytic system featuring a nickel catalyst and a cobalt co-catalyst has also been developed for the cross-electrophile coupling of aryl halides and alkyl halides. nih.gov This system allows for rational optimization by modifying the catalyst loadings based on the reaction profile, enabling the coupling of a wide range of substrates, including challenging heteroarenes. nih.gov

Cyclohexyl Ring Formation via Cycloaddition or Reductive Aromatization Precursors

Two powerful, albeit distinct, strategies for forming the cyclohexyl-substituted pyridine core involve either the modification of an aromatic precursor or the construction of the pyridine ring through a cycloaddition reaction.

Reductive Aromatization Precursors: A highly effective and common method involves the synthesis of an aryl-substituted pyridine precursor, which is subsequently reduced to its cycloalkyl analogue. For the target molecule, this would typically involve the initial synthesis of 2-bromo-6-phenylpyridine (B189513). This precursor can be readily prepared via standard cross-coupling reactions. The crucial step is the subsequent hydrogenation of the phenyl group to a cyclohexyl ring. This transformation is typically achieved using heterogeneous catalysts under a hydrogen atmosphere. dicp.ac.cn The choice of catalyst and reaction conditions is paramount to ensure complete saturation of the phenyl ring without affecting the bromo-substituent or the pyridine ring itself. dicp.ac.cnrsc.org Catalysts such as Rhodium on carbon (Rh/C), Platinum(IV) oxide (PtO₂), and Rhodium(III) oxide (Rh₂O₃) are frequently employed for arene hydrogenation. dicp.ac.cnrsc.org The process often requires acidic conditions to protonate the pyridine nitrogen, which activates the ring for hydrogenation and prevents catalyst poisoning by the product. dicp.ac.cnnih.gov An important stereochemical outcome of heterogeneous arene hydrogenation is the predominant formation of the cis isomer. rsc.org

Table 1: Selected Heterogeneous Catalysts for Arene Hydrogenation

| Catalyst | Typical Conditions | Key Characteristics | Source(s) |

|---|---|---|---|

| Pd(OH)₂/C | H₂ (100 bar), Acetic Acid | High efficiency and enantioselectivity in asymmetric hydrogenations. | dicp.ac.cn |

| PtO₂ | H₂ (100 bar), Acetic Acid | Effective catalyst for pyridine hydrogenation. | dicp.ac.cn |

| Rh₂O₃ | H₂ (mild conditions) | Highly active for unprotected pyridines; tolerates various functional groups. | rsc.org |

| Pd/C | H₂ (6 bar), H₂SO₄ (additive) | Chemoselectivity can be tuned by adjusting the amount of acidic additive. | rsc.org |

Cycloaddition Reactions: A more convergent approach involves constructing the pyridine ring itself from acyclic precursors. The transition-metal-catalyzed [2+2+2] cycloaddition reaction is a formidable tool for the de novo synthesis of substituted pyridines. nih.gov This method involves the cyclotrimerization of two alkyne molecules and one nitrile molecule. nih.gov To synthesize a 2,6-disubstituted pyridine like the target compound, a diyne and a nitrile bearing the desired substituent can be employed. In the context of this compound, one could envisage a reaction between a suitable diyne and cyclohexanecarbonitrile. The regioselectivity of the cycloaddition would be a critical factor to control the final substitution pattern on the pyridine ring. nih.gov

Advanced Pyridine Functionalization Techniques for 2,6-Disubstituted Architectures

The synthesis of unsymmetrical 2,6-disubstituted pyridines requires precise control over the regioselectivity of the functionalization steps.

Regioselective Synthesis via 2,6-Dibromopyridine (B144722) Intermediates

A cornerstone of synthetic strategy towards unsymmetrically 2,6-disubstituted pyridines is the use of 2,6-dibromopyridine as a versatile starting material. researchgate.netgeorgiasouthern.edu The two bromine atoms exhibit differential reactivity, allowing for selective monosubstitution under carefully controlled conditions. This leaves the second bromine atom available for subsequent, distinct chemical transformations.

A practical and efficient protocol for achieving this selectivity involves a copper-catalyzed C-N cross-coupling reaction. researchgate.net By reacting 2,6-dibromopyridine with a range of amines in the presence of a copper(I) iodide (CuI) catalyst and a suitable ligand, such as N,N'-dimethylethylenediamine, it is possible to obtain the 6-substituted-2-bromopyridine product in good yields with high selectivity over the disubstituted product. researchgate.net This method is robust and tolerates a variety of amine nucleophiles.

Another approach utilizes high temperature and pressure in a pressure tube to react 2,6-dibromopyridine with amines like methylamine (B109427) or ethylamine. georgiasouthern.edugeorgiasouthern.edu This method has proven successful for the synthesis of 2-bromo-6-alkylaminopyridines, demonstrating the principle of selective monosubstitution under forcing conditions. georgiasouthern.edu The resulting 2-bromo-6-substituted pyridine is a key intermediate that can then undergo further functionalization, for instance, a Suzuki or Negishi coupling, to introduce a different group at the 2-position.

Table 2: Illustrative Regioselective Monosubstitution of 2,6-Dibromopyridine

| Amine | Catalyst System | Product Type | Yield (%) | Source(s) |

|---|---|---|---|---|

| Benzimidazole | CuI / N,N'-dimethylethylenediamine | 2-Bromo-6-(benzimidazol-1-yl)pyridine | 81 | researchgate.net |

| Pyrrole | CuI / N,N'-dimethylethylenediamine | 2-Bromo-6-(pyrrol-1-yl)pyridine | 76 | researchgate.net |

| Imidazole | CuI / N,N'-dimethylethylenediamine | 2-Bromo-6-(imidazol-1-yl)pyridine | 72 | researchgate.net |

| Methylamine | High Pressure / Heat | 2-Bromo-6-(methylamino)pyridine | 54.1 | georgiasouthern.edu |

Multi-component Reaction Pathways

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an efficient and atom-economical route to complex molecules. researchgate.netrsc.org Several classical and modern MCRs, such as the Hantzsch and Krohnke pyridine syntheses, can be adapted to produce highly substituted pyridines. ijpsonline.combaranlab.org

For instance, a general protocol for synthesizing 2,4,6-triaryl pyridines utilizes commercially available aromatic ketones, aldehydes, and a nitrogen source like hexamethyldisilazane (B44280) (HMDS) under microwave irradiation. rsc.org The selectivity towards pyridine or pyrimidine (B1678525) products can be controlled by the choice of Lewis acid catalyst. rsc.org To generate a structure analogous to this compound, one could envision using a cyclohexyl-containing ketone or aldehyde as one of the carbonyl components in a [2+1+2+1] annulation process. The bromo-substituent would likely need to be introduced on one of the carbonyl precursors or in a post-synthesis functionalization step.

Catalysis in the Synthesis of this compound

Catalysis is indispensable in the modern synthesis of substituted pyridines, enabling efficient bond formations and functionalizations that would otherwise be difficult or impossible.

Homogeneous Catalysis for C-C and C-Br Bond Formation

Homogeneous catalysts, which operate in the same phase as the reactants, are pivotal for precise C-C and C-Br bond-forming reactions.

C-C Bond Formation: Palladium-catalyzed cross-coupling reactions are the preeminent methods for forming C(sp²)-C(sp³) or C(sp²)-C(sp²) bonds, which are essential for attaching the cyclohexyl group to the pyridine ring. uiowa.edumdpi.com A Suzuki coupling, for example, could be employed to react a 2,6-dihalopyridine intermediate with a cyclohexylboronic acid derivative. Similarly, a Negishi coupling could utilize an organozinc reagent. These reactions are known for their high functional group tolerance and reliability. mdpi.com

C-Br Bond Formation: While traditional bromination often involves harsh electrophilic reagents, modern homogeneous catalysis offers more refined pathways. For example, palladium-catalyzed C-H activation provides a route to functionalize the pyridine ring directly. rsc.org A chelate-directed C-H activation of a pyridine derivative can form a cyclopalladated intermediate, which can then react with a bromine source to install a bromo-substituent at a specific position. rsc.org Furthermore, iridium complexes have been shown to promote the activation of C-Br bonds, highlighting the intricate role homogeneous catalysts play in manipulating these functionalities on pyridine scaffolds. core.ac.uk

Heterogeneous Catalysis for Ring Hydrogenation and Functionalization

Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid or gas reaction mixture), offer significant advantages in terms of separation and reusability. nih.govtandfonline.com

Ring Hydrogenation: As discussed in section 2.2.3, the most direct application of heterogeneous catalysis in the synthesis of this compound is the hydrogenation of a 2-bromo-6-phenylpyridine precursor. dicp.ac.cnrsc.org Supported metal catalysts like Palladium on carbon (Pd/C), Platinum on carbon, and Rhodium on carbon are highly effective for this transformation. rsc.orgrsc.org These reactions convert the phenyl group to a cyclohexyl group, providing a robust method for installing the saturated carbocycle. nih.gov

Functionalization: Beyond hydrogenation, novel heterogeneous catalysts are being developed for a wider range of pyridine functionalizations. For example, urea-functionalized magnetic nanoparticles have been reported as reusable heterogeneous catalysts for the synthesis of certain pyridine derivatives. tandfonline.com Similarly, pyridine-functionalized polythiophenes can act as heterogeneous catalysts for CO₂ reduction, showcasing the versatility of supported pyridine systems. ugent.be These advanced catalytic systems point towards more sustainable and efficient manufacturing processes for complex heterocyclic molecules.

Exploration of Green Chemistry Principles in Synthesis Optimization

The synthesis of this compound and its analogues is increasingly being guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. nih.govopcw.org These principles are crucial in developing more sustainable and environmentally friendly chemical processes. rasayanjournal.co.in

One key aspect of green chemistry is the use of safer solvents. Traditional organic syntheses often rely on hazardous solvents. In the context of pyridine derivative synthesis, greener alternatives are being explored. For instance, water has been utilized as a solvent in the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine analogues, demonstrating the potential for aqueous reaction media. rsc.org Another approach involves the use of "green solvents" like ionic liquids, which are designed for low toxicity and biodegradability. rasayanjournal.co.in Supercritical carbon dioxide has also emerged as a viable green solvent in various polymer applications. opcw.org

Catalysis plays a pivotal role in green synthesis. The development of novel catalysts can lead to more efficient reactions with higher atom economy, minimizing waste. nih.gov For example, bienzymatic systems, such as the laccase/TEMPO system combined with transaminases, have been employed for the asymmetric amination of alcohols, showcasing the potential of biocatalysis in creating chiral amines from racemic alcohols. uniovi.es This approach offers a one-pot, two-step sequential strategy that enhances efficiency. uniovi.es

Energy efficiency is another cornerstone of green chemistry. Microwave-assisted synthesis and ultrasonic synthesis are two techniques that can significantly shorten reaction times and often lead to higher yields compared to conventional heating methods. rasayanjournal.co.in These methods avoid the need for prolonged heating and can sometimes be conducted in solventless conditions, further reducing environmental impact. rasayanjournal.co.in

The concept of atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product, is also a critical consideration. nih.gov Reactions like isomerizations and addition reactions are inherently more atom-economical than multi-step processes that involve protection and deprotection steps. researchgate.net

In the synthesis of a precursor to 2-bromo-6-chloromethylpyridine, a milder chlorine transfer reagent, cyanuric chloride, was used to avoid the over-chlorination that can occur with harsher reagents like thionyl chloride. mdpi.com This demonstrates a move towards designing safer chemical pathways. Furthermore, the use of a Turbo Grignard reagent (isopropylmagnesium chloride lithium chloride complex) in the synthesis of 2-bromo-6-hydroxymethylpyridine from 2,6-dibromopyridine provides a less hazardous alternative to pyrophoric reagents like n-butyllithium. mdpi.com

The following table summarizes some green chemistry approaches applicable to the synthesis of pyridine derivatives:

| Green Chemistry Principle | Application in Pyridine Synthesis |

| Safer Solvents | Use of water, ionic liquids, or supercritical CO2 as reaction media. opcw.orgrasayanjournal.co.inrsc.org |

| Catalysis | Employment of biocatalysts (e.g., laccase, transaminases) or transition metal catalysts (e.g., manganese) to enhance reaction efficiency and selectivity. rsc.orguniovi.es |

| Energy Efficiency | Application of microwave or ultrasonic irradiation to reduce reaction times and energy consumption. rasayanjournal.co.in |

| Atom Economy | Designing synthetic routes that maximize the incorporation of starting materials into the final product, such as through isomerization or addition reactions. nih.govresearchgate.net |

| Use of Safer Reagents | Replacing hazardous reagents with milder and safer alternatives, such as using cyanuric chloride instead of thionyl chloride for chlorination. mdpi.com |

By integrating these principles, the synthesis of this compound and its analogues can be optimized to be more sustainable, efficient, and environmentally benign.

Analytical Techniques for Synthetic Characterization (e.g., NMR, IR, Mass Spectrometry, X-ray Crystallography)

The characterization of newly synthesized compounds like this compound and its analogues is crucial to confirm their structure, purity, and stereochemistry. A combination of spectroscopic and crystallographic techniques is typically employed for this purpose. americanpharmaceuticalreview.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental techniques for elucidating the molecular structure of organic compounds.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. For instance, in the characterization of 2-bromo-6-ethylaminopyridine, the ¹H NMR spectrum showed distinct peaks for the methyl and methylene (B1212753) protons of the ethyl group, as well as signals for the protons on the pyridine ring. georgiasouthern.edu The splitting patterns (e.g., triplets, quartets) and coupling constants help to establish the proximity of different proton groups. georgiasouthern.edu

¹³C NMR: Complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal. For 2-bromo-6-ethylaminopyridine, the ¹³C NMR spectrum confirmed the presence of the expected number of carbon atoms with chemical shifts corresponding to the pyridine ring, the ethyl group, and the carbon atom bonded to the bromine. georgiasouthern.edu

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. youtube.com For example, the presence of an N-H bond in an amine-substituted pyridine would be indicated by a characteristic stretching vibration in the IR spectrum. youtube.com Similarly, C-H, C=C, and C-N bonds within the molecule will have their own unique absorption bands. nist.gov

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of a compound by measuring the mass-to-charge ratio of its ions. This technique is invaluable for confirming the molecular formula of the synthesized product. mdpi.com High-resolution mass spectrometry (HRMS) can provide highly accurate molecular weight data, further confirming the elemental composition.

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. americanpharmaceuticalreview.com This technique was used to characterize the crystal structure of a Schiff base compound derived from 5-bromosalicylaldehyde (B98134) and 6-methyl-2-aminopyridine, providing precise details about its molecular geometry. researchgate.net Powder X-ray diffraction (PXRD) is another valuable technique used to identify crystalline forms and assess the purity of bulk samples. americanpharmaceuticalreview.com

The following table provides a summary of the analytical techniques and the type of information they provide for the characterization of this compound and its analogues.

| Analytical Technique | Information Obtained |

| ¹H NMR | Number and type of protons, chemical environment, connectivity. georgiasouthern.eduresearchgate.net |

| ¹³C NMR | Carbon skeleton of the molecule. georgiasouthern.edugeorgiasouthern.edu |

| IR Spectroscopy | Presence of functional groups (e.g., N-H, C=C, C-Br). mdpi.comyoutube.com |

| Mass Spectrometry | Molecular weight and elemental composition. mdpi.com |

| X-ray Crystallography | Three-dimensional molecular structure, bond lengths, and bond angles. americanpharmaceuticalreview.comresearchgate.net |

By employing these analytical methods in a complementary fashion, researchers can unambiguously confirm the identity and purity of synthesized this compound and its derivatives.

Mechanistic Investigations of Reactions Involving 2 Bromo 6 Cyclohexylpyridine

Reactivity of the Pyridine (B92270) Nitrogen Atom

N-Oxidation and its Influence on Pyridine Ring Reactivity

The nitrogen atom of pyridine can be oxidized to form a pyridine N-oxide. This transformation significantly alters the electronic properties of the pyridine ring. In the case of substituted pyridines, N-oxidation can enhance the reactivity of the ring towards certain reagents. For instance, pyridine N-oxides can be more susceptible to both electrophilic and nucleophilic attack at specific positions compared to their non-oxidized counterparts. rsc.org

The introduction of an oxygen atom on the nitrogen withdraws electron density from the ring, making it more electron-deficient. This increased electrophilicity can facilitate nucleophilic substitution reactions. Conversely, the N-oxide group can also act as an activating group for electrophilic substitution, particularly at the 4-position, by stabilizing the resulting cationic intermediate. Research on various pyridine N-oxides has shown that they can undergo reactions like nitration and alkylation under specific conditions. rsc.orgsigmaaldrich.com For example, the reaction of pyridine N-oxides with N-tosylhydrazones catalyzed by copper has been shown to result in ortho-alkylation. rsc.org

Coordination Behavior and Lewis Basicity

The lone pair of electrons on the pyridine nitrogen atom allows 2-Bromo-6-cyclohexylpyridine to act as a Lewis base and coordinate to metal centers. libretexts.org The presence of the bulky cyclohexyl group at the 6-position, adjacent to the nitrogen, introduces significant steric hindrance. This steric bulk can influence the coordination geometry and the stability of the resulting metal complexes. cam.ac.uk

The electronic nature of the substituents on the pyridine ring also affects its Lewis basicity. The electron-withdrawing bromine atom at the 2-position reduces the electron density on the nitrogen atom, thereby decreasing its basicity compared to unsubstituted pyridine. libretexts.org The interplay between the steric hindrance of the cyclohexyl group and the electronic effect of the bromine atom dictates the coordination properties of this compound with various metal ions. Studies on related substituted pyridyl ligands have demonstrated that steric and electronic effects significantly impact the structure and reactivity of their metal complexes. cam.ac.uk

Transformations of the Carbon-Bromine Bond

The carbon-bromine (C-Br) bond in this compound is a key site for chemical transformations, enabling the introduction of a wide range of functional groups onto the pyridine ring.

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNA) is a fundamental reaction for modifying aromatic halides. In pyridine derivatives, the electronegative nitrogen atom facilitates nucleophilic attack, particularly at the 2- and 4-positions. uoanbar.edu.iqlibretexts.org The reaction generally proceeds through an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The stability of this intermediate is crucial for the reaction to proceed.

For this compound, nucleophilic attack would occur at the C2 carbon, leading to the displacement of the bromide ion. The rate of this reaction is influenced by the nature of the nucleophile and the reaction conditions. The presence of the electron-withdrawing bromine atom and the pyridine nitrogen both contribute to activating the ring for nucleophilic attack. uoanbar.edu.iqlibretexts.org However, the steric bulk of the adjacent cyclohexyl group may hinder the approach of the nucleophile to some extent. The leaving group ability in SNAr reactions often follows the order F > Cl ≈ Br > I, which is counterintuitive based on bond strength but is explained by the rate-determining step typically being the initial nucleophilic attack rather than the departure of the leaving group. masterorganicchemistry.comrsc.org

Radical-Mediated Reactions

The C-Br bond in this compound can also undergo transformations through radical-mediated pathways. Photoredox catalysis, for instance, can be employed to generate a pyridyl radical from the corresponding bromopyridine. nih.gov This radical species can then participate in various coupling reactions.

One such reaction is the anti-Markovnikov hydroarylation of olefins. In this process, a photocatalyst, often an iridium complex, in the presence of a hydrogen atom donor, facilitates the formation of a pyridyl radical from 2-bromopyridine (B144113) derivatives. This radical then adds to an alkene, and the resulting alkyl radical is subsequently reduced and protonated to yield the hydroarylated product. nih.gov The regioselectivity of the radical addition is a key aspect of this transformation. Radical trapping experiments using agents like TEMPO can be used to provide evidence for the involvement of radical intermediates in these reactions. cardiff.ac.uk

Mechanistic Pathways of Transition-Metal-Catalyzed Cross-Couplings

Transition-metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation, and this compound can serve as a substrate in these reactions. eie.grumb.edu Common examples include Suzuki-Miyaura, Heck, and Sonogashira couplings, which are typically catalyzed by palladium or nickel complexes. umb.eduprinceton.edunih.govresearchgate.net

The general mechanistic cycle for these cross-coupling reactions involves three key steps:

Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0)) inserts into the C-Br bond of this compound to form a high-valent organometallic intermediate. umb.eduprinceton.edu

Transmetalation: In reactions like the Suzuki coupling, an organoboron reagent transfers its organic group to the metal center, displacing the halide. umb.eduprinceton.edu

Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the new C-C bond and regenerating the low-valent catalyst. umb.eduprinceton.edu

The steric hindrance from the cyclohexyl group in this compound can influence the efficiency of these coupling reactions by affecting the rates of oxidative addition and reductive elimination. The choice of ligand on the metal catalyst is often critical to overcome steric challenges and achieve high yields. princeton.edu

Reactivity Profile of the Cyclohexyl Substituent

The cyclohexyl group, a saturated carbocycle, generally exhibits lower reactivity compared to the aromatic pyridine core. Its reactions primarily involve the breaking of C-H or C-C bonds, which requires significant energy input, often through radical pathways or strong oxidizing agents. The pyridine ring's electronic influence on the adjacent cyclohexyl group is generally modest but can be significant at the C1 position (the point of attachment).

The three-dimensional shape of the cyclohexyl ring is a critical determinant of its reactivity. The ring predominantly exists in a low-energy chair conformation to minimize angular and torsional strain. In this compound, the bulky 2-bromopyridin-6-yl substituent is expected to strongly prefer the equatorial position to avoid steric clashes with the axial hydrogens at the C3 and C5 positions of the cyclohexane (B81311) ring, known as 1,3-diaxial interactions. libretexts.org

This conformational preference is significant. The C-H bonds in a cyclohexane chair have two distinct orientations: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). The reactivity of these bonds can differ substantially. For instance, in many radical abstraction and elimination reactions, anti-periplanar alignment of bonds is required, which is often only possible for atoms in axial positions. Therefore, the stable conformation with an equatorial pyridyl group dictates which C-H bonds on the cyclohexyl ring are axial and thus more readily available for certain stereoelectronically controlled reactions. While the energetic preference for equatorial substitution is a well-established principle, studies on related 2-substituted heterocyclic systems have occasionally revealed that axial conformations can be preferred due to specific intramolecular interactions, such as hydrogen bonding. nih.gov However, in the absence of such interactions for this compound, the equatorial conformation is predicted to be overwhelmingly dominant.

The saturated cyclohexyl ring is relatively resistant to both oxidation and reduction, especially under mild conditions.

Reduction: The cyclohexyl ring is already fully saturated and cannot be further reduced by typical catalytic hydrogenation. The pyridine ring, however, is susceptible to reduction. For example, catalytic hydrogenation using catalysts like Rhodium(III) oxide (Rh₂O₃) can reduce pyridines to piperidines, often with high efficiency and tolerance for other functional groups. rsc.org Therefore, under such conditions, this compound would likely be reduced to 2-Bromo-6-cyclohexylpiperidine, leaving the cyclohexyl ring intact. The Birch reduction, using an alkali metal in liquid ammonia, is another method that would preferentially reduce the aromatic pyridine ring over the saturated cycloalkane. msu.edu

Oxidation: The oxidation of the cyclohexyl ring requires more forceful conditions. The C-H bonds of the ring can be susceptible to attack by strong oxidizing agents like hot, acidic potassium permanganate (B83412) (KMnO₄), a reaction analogous to the oxidative degradation of alkyl side-chains on benzene (B151609) rings. msu.edu The position most susceptible to oxidation would be the C1 carbon, which is adjacent to the pyridine ring. Radical-mediated oxidation is another plausible pathway. In the combustion of cyclohexane, for example, cyclohexene (B86901) is a common intermediate formed through dehydrogenation. researchgate.net A similar transformation on this compound could yield 2-Bromo-6-(cyclohex-1-en-1-yl)pyridine. This unsaturated intermediate could then undergo further oxidation, for instance with selenium dioxide (SeO₂), to introduce hydroxyl or acetate (B1210297) groups, forming diols or allylic alcohols. mdpi.com

Conformational Effects on Reactivity

Stereochemical Control and Diastereoselectivity in Reactions

Stereoselectivity refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.comddugu.ac.in A reaction is termed diastereoselective if it favors the formation of one diastereomer over others. wvu.edu In reactions involving this compound, questions of stereocontrol arise if a reaction creates a new stereocenter on the cyclohexyl ring or if the molecule is made to interact with other chiral entities.

If a reaction, such as a directed hydroxylation, were to introduce a functional group onto the cyclohexyl ring (e.g., at C2), a new stereocenter would be created. The presence of this first stereocenter can then influence the stereochemical outcome of subsequent reactions. For example, if the newly introduced hydroxyl group can coordinate to a metal catalyst, it can direct the delivery of a reagent to the same face of the ring from which it projects, a phenomenon known as substrate-directed stereocontrol. unl.pt This would lead to a high diastereoselectivity in the formation of a second stereocenter.

Furthermore, reactions proceeding through planar or near-planar intermediates, such as a cyclohexyl radical or carbocation, can also exhibit facial selectivity. The approach of a reagent to either face of the intermediate may not be equal due to steric hindrance from the bulky pyridyl substituent or other groups, leading to a diastereomeric excess in the product. Studies on the diastereofacial selectivity of reactions involving substituted cyclohexyl radicals have shown that the existing ring substituents play a crucial role in directing the approach of incoming reactants. acs.org

Elucidation of Reaction Intermediates and Transition States

The elucidation of transient species like reaction intermediates and transition states is a cornerstone of mechanistic chemistry, providing the most detailed picture of a reaction pathway. These studies heavily rely on a combination of experimental techniques and computational chemistry. york.ac.uk

Experimental Approaches: Experimental methods for studying intermediates include kinetic studies, isotopic labeling, and trapping experiments. For radical intermediates, Electron Paramagnetic Resonance (EPR) spectroscopy can be used for direct detection. york.ac.uk For instance, in a hypothetical Minisci-type reaction on this compound, where a radical adds to the protonated pyridine ring, flash photolysis or pulse radiolysis could be used to generate and monitor the resulting radical cation intermediate on very short timescales. wikipedia.org

Computational Approaches: Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping reaction energy profiles. sciepub.com By calculating the energies of reactants, products, and all stationary points in between, chemists can identify the structures of transition states and intermediates. smu.edu For example, a computational study of a nucleophilic substitution on the pyridine ring would model the formation of a high-energy pentacoordinate intermediate or transition state. acs.orgresearchgate.net

In the context of C-H functionalization of the heterocycle, such as a Minisci reaction, DFT calculations can model the initial radical addition to the protonated pyridine. These calculations can determine the energy barriers for addition at different positions (e.g., C2 vs. C4), explaining the observed regioselectivity. Furthermore, the subsequent, often rate-determining, deprotonation step to restore aromaticity can be modeled to understand the origins of stereoselectivity in asymmetric variants. nih.gov Such studies provide detailed geometries of transition states, revealing the non-covalent interactions with catalysts or solvent molecules that control the reaction's outcome.

Applications of 2 Bromo 6 Cyclohexylpyridine As a Key Molecular Building Block

In the Synthesis of Complex Organic Molecules

2-Bromo-6-cyclohexylpyridine serves as a versatile starting material in the creation of more complex organic structures. Its utility stems from the reactivity of the bromine atom, which can be readily replaced or used in coupling reactions to introduce a wide array of functional groups and build intricate molecular architectures.

Precursor for Diversified Pyridine (B92270) Derivatives

The pyridine ring is a fundamental component in many pharmaceuticals, agrochemicals, and functional materials. The ability to modify this core structure is crucial for developing new compounds with desired properties. This compound acts as a valuable precursor for generating a diverse range of substituted pyridine derivatives. organic-chemistry.org

The bromine atom at the 2-position of the pyridine ring can be displaced through various nucleophilic substitution reactions. For example, it can be reacted with amines to produce aminopyridines. georgiasouthern.edu This process often utilizes a base and can be performed under high temperature and pressure to drive the reaction forward. georgiasouthern.edu The resulting aminopyridine can then be further functionalized. georgiasouthern.edu

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide another powerful tool for diversifying the pyridine core. By reacting this compound with boronic acids or their esters in the presence of a palladium catalyst, a new carbon-carbon bond can be formed, attaching various aryl or alkyl groups to the pyridine ring. This method allows for the synthesis of a wide variety of biaryl and related compounds.

Furthermore, the bromine atom can be converted into other functional groups. For instance, reaction with butyllithium (B86547) can generate a lithiated pyridine species, which is a highly reactive nucleophile capable of reacting with a range of electrophiles to introduce different substituents. wikipedia.org

| Reaction Type | Reagents | Product Type |

| Nucleophilic Amination | Primary or Secondary Amines, Base | 2-Amino-6-cyclohexylpyridines |

| Suzuki-Miyaura Coupling | Boronic Acids/Esters, Palladium Catalyst, Base | 2-Aryl/Alkyl-6-cyclohexylpyridines |

| Lithiation | Butyllithium | 2-Lithio-6-cyclohexylpyridine |

Scaffold for Structurally Complex Heterocycles

Beyond simple derivatization, this compound can serve as a foundational scaffold for the construction of more elaborate heterocyclic systems. whiterose.ac.uk The term "scaffold" in this context refers to a core molecular framework upon which additional rings and functional groups can be built. whiterose.ac.uk

For instance, the bromine atom can participate in intramolecular cyclization reactions. If a suitable nucleophilic group is introduced elsewhere on the molecule or on a tethered side chain, it can react with the carbon bearing the bromine to form a new ring fused to the pyridine core. This strategy is employed in the synthesis of various bicyclic and polycyclic heterocyclic compounds.

Moreover, multicomponent reactions, where three or more reactants combine in a single step to form a complex product, can utilize this compound or its derivatives. researchgate.net These reactions are highly efficient and allow for the rapid assembly of complex molecular architectures, including various fused and bridged heterocyclic systems. researchgate.netuantwerpen.be

In Ligand Design for Coordination Chemistry

The nitrogen atom of the pyridine ring in this compound and its derivatives possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to metal ions. webassign.net This property is fundamental to its application in the design of ligands for coordination chemistry, where the ligands bind to a central metal atom to form a coordination complex. nih.gov

Development of Chelating and Bridging Ligands for Transition Metal Complexes

Ligands derived from this compound can be designed to be either chelating or bridging. A chelating ligand has two or more donor atoms that can bind to the same metal ion, forming a ring-like structure. libretexts.org A bridging ligand, on the other hand, can connect two or more metal ions. wikipedia.org

By introducing additional coordinating groups onto the this compound framework, chelating ligands can be synthesized. For example, replacing the bromine with a group containing another nitrogen, oxygen, or sulfur donor atom can create a bidentate ligand. These ligands can then form stable complexes with various transition metals.

Bridging ligands can be constructed by designing molecules where two or more pyridine units, derived from this compound, are linked together by a spacer. These ligands are crucial for creating polynuclear complexes, where multiple metal ions are held in close proximity.

| Ligand Type | Structural Feature | Function |

| Chelating | Multiple donor atoms on a single ligand molecule | Binds to a single metal ion, forming a stable ring structure |

| Bridging | Connects two or more metal ions | Forms polynuclear complexes |

Applications in Biomimetic Systems and Metalloenzymes

Many enzymes, known as metalloenzymes, contain a metal ion at their active site that is crucial for their catalytic activity. The metal ion is typically coordinated by amino acid residues from the protein chain. The design and synthesis of small molecule coordination complexes that mimic the structure and function of these active sites is a major area of research known as biomimetic chemistry.

Ligands derived from this compound can be used to create such biomimetic models. researchgate.net By incorporating appropriate donor groups, these ligands can replicate the coordination environment of the metal ion in a metalloenzyme. mdpi.com Studying the properties and reactivity of these synthetic complexes can provide valuable insights into the mechanisms of their biological counterparts.

Stabilization of Extended Metal Atom Chains (EMACs)

Extended Metal Atom Chains (EMACs) are linear chains of directly bonded metal atoms held together by surrounding organic ligands. wikipedia.org These structures are of interest for their potential applications in molecular electronics and for their unique magnetic properties. wikipedia.orggeorgiasouthern.edu

The synthesis of stable EMACs is challenging due to the inherent weakness of many metal-metal bonds. georgiasouthern.edu The surrounding ligands play a critical role in stabilizing these chains. Ligands derived from this compound, particularly those that are oligopyridylamines, have been investigated for their ability to support and stabilize EMACs. georgiasouthern.edugeorgiasouthern.edu The nitrogen atoms of the pyridine rings and the amine groups coordinate to the metal atoms in the chain, encapsulating and protecting the fragile metal-metal bonds. georgiasouthern.edu Research in this area has shown that modifying the ligand structure, for instance by creating scaffolded ligands, can lead to more robust EMACs. georgiasouthern.edugeorgiasouthern.edu

In Supramolecular Chemistry and Functional Materials Science

The unique structural characteristics of this compound make it a valuable precursor for the synthesis of components used in supramolecular chemistry and the development of advanced functional materials.

Role as a Noncovalent Building Block in Supramolecular Assemblies

While not typically a primary component itself, this compound is instrumental in synthesizing larger, more complex molecules that act as building blocks for supramolecular assemblies. The pyridine nitrogen offers a site for hydrogen bonding and metal coordination, while the cyclohexyl group can influence solubility and packing arrangements through van der Waals forces.

The true utility of this compound lies in the conversion of the bromo-substituent into more complex functionalities. Through reactions like the Suzuki-Miyaura cross-coupling, the bromine atom can be replaced with aryl or heteroaryl groups. nih.govclaremont.edunih.govresearchgate.net This allows for the creation of molecules such as bipyridines and terpyridines, which are fundamental ligands in supramolecular chemistry, capable of self-assembling with metal ions to form intricate, ordered architectures like metallogrids or coordination polymers.

Table 1: Synthetic Transformations for Supramolecular Building Blocks

| Starting Material | Reaction Type | Reagent Example | Resulting Structure Type |

| This compound | Suzuki-Miyaura Coupling | Arylboronic acid | Aryl-substituted cyclohexylpyridine |

| This compound | Stille Coupling | Organostannane | Aryl- or vinyl-substituted cyclohexylpyridine |

| This compound | Buchwald-Hartwig Amination | Amine | Amino-substituted cyclohexylpyridine |

Design of Responsive and Smart Materials

Smart materials are designed to change their properties in response to external stimuli like light, temperature, or pH. nih.gov The synthesis of such materials often relies on incorporating specific molecular switches. This compound serves as a key starting point for creating these functional units.

For example, the bromo-group can be used to introduce photochromic moieties, such as azobenzenes, onto the pyridine ring. The resulting molecules can then be integrated into polymers or gels. Upon irradiation with light of a specific wavelength, the azobenzene (B91143) unit undergoes a reversible cis-trans isomerization, leading to a macroscopic change in the material's shape, color, or solubility. Similarly, by coupling it with molecules that exhibit thermochromism or electrochromism, materials with temperature or voltage-responsive optical properties can be engineered. amazonaws.com The cyclohexyl group can further tune the properties of these materials by influencing their processability and the intermolecular interactions within the final material matrix.

Applications in Molecular Recognition and Host-Guest Systems

Molecular recognition is the foundation of host-guest chemistry, where a host molecule specifically binds a guest molecule through noncovalent interactions. nih.govd-nb.info The design of synthetic host molecules with tailored cavities and binding sites is a major goal in this field.

This compound can be elaborated into larger, pre-organized structures that act as hosts. By performing coupling reactions at the bromine position, it is possible to construct macrocycles or cleft-like molecules. claremont.edu The pyridine nitrogen can act as a hydrogen bond acceptor, while the cyclohexyl group contributes to the formation of a hydrophobic cavity, suitable for binding organic guest molecules. The strategic placement of additional functional groups, introduced via the bromo-precursor, allows for fine-tuning of the host's selectivity for specific guests based on size, shape, and chemical complementarity.

In Catalysis Research

The development of efficient and selective catalysts is crucial for modern chemical synthesis. Pyridine-containing ligands are ubiquitous in catalysis, and this compound is a key precursor for many such ligands. organic-chemistry.orgnih.gov

As a Ligand Component in Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, often as a metal-ligand complex in solution. The properties of the ligand—its steric bulk and electronic characteristics—are critical for controlling the activity and selectivity of the metal center. nih.govbeilstein-journals.org

This compound is an ideal precursor for synthesizing a wide array of phosphine (B1218219) ligands, which are among the most important ligands in catalysis. beilstein-journals.orgresearchgate.netsioc-journal.cn The bromo-group can be substituted by a phosphine group through reaction with a lithium phosphide (B1233454) or via palladium-catalyzed C-P coupling reactions. organic-chemistry.org The resulting 6-cyclohexyl-2-pyridylphosphine ligand combines a hard nitrogen donor (the pyridine) with a soft phosphorus donor, creating a P,N-ligand. This combination is highly effective in stabilizing various transition metal catalysts used in reactions such as:

Cross-Coupling Reactions: (e.g., Suzuki, Heck, Sonogashira) for the formation of C-C bonds. researchgate.net

Hydroformylation: The addition of a formyl group and a hydrogen atom across a carbon-carbon double bond. mdpi.com

Asymmetric Hydrogenation: The enantioselective reduction of prochiral substrates. beilstein-journals.org

The bulky cyclohexyl group provides significant steric hindrance around the metal center, which can be exploited to enhance selectivity in these catalytic processes.

Table 2: Synthesis of Catalytic Ligands from this compound

| Ligand Type | Synthetic Method | Key Reagent | Potential Catalytic Application |

| Pyridyl-Phosphine (P,N) | Nucleophilic Substitution | KPPh₂ or HPPh₂/base | Cross-Coupling, Hydrogenation |

| Bipyridyl (N,N) | Suzuki-Miyaura Coupling | 2-pyridylboronic ester | Oxidation, Polymerization |

| Pyridyl-NHC Precursor | Substitution/Cyclization | Imidazole derivative | C-H Activation, Metathesis |

Contributions to Photocatalytic Systems

Photocatalysis utilizes light to drive chemical reactions. nih.gov Many of the most effective homogeneous photocatalysts are based on transition metal complexes with polypyridyl ligands, such as bipyridine or phenanthroline. These complexes, often based on ruthenium(II) or iridium(III), can absorb visible light to reach an excited state with potent redox capabilities.

This compound is a valuable building block for synthesizing the sophisticated ligands required for these photocatalysts. Through coupling reactions, two units of this compound can be joined to form a 6,6'-dicyclohexyl-2,2'-bipyridine ligand. This ligand can then be coordinated to a metal center. The cyclohexyl groups can enhance the solubility and stability of the final photocatalyst complex and can tune its photophysical properties, such as the excited-state lifetime and redox potentials, which are critical for efficient photocatalytic cycles.

Potential as an Organocatalyst

While direct applications of this compound as an organocatalyst have not been extensively reported in scientific literature, its structural features suggest potential as a precursor for the synthesis of organocatalysts. Organocatalysts are small organic molecules that can accelerate chemical reactions without being consumed in the process. The development of novel organocatalysts is a significant area of research in green chemistry and asymmetric synthesis.

The pyridine nitrogen atom in the this compound scaffold can act as a Lewis base or a hydrogen bond acceptor, which are key functionalities in many organocatalytic systems. The bromine atom can be readily displaced or transformed to introduce other functional groups that can participate in catalytic cycles. For instance, the bromo group can be converted into amino, phosphino, or other coordinating groups to create chiral ligands for asymmetric catalysis.

Research on related pyridine derivatives has demonstrated their utility in organocatalysis. For example, chiral pyridine-containing molecules have been successfully employed as catalysts in a variety of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. The steric bulk of the cyclohexyl group in this compound could play a crucial role in inducing stereoselectivity in such catalytic processes.

Furthermore, the 2-bromo-6-substituted pyridine framework is a known precursor for ligands used in transition-metal catalysis. A study on the synthesis of 2-Bromo-6-alkylaminopyridines highlights their role in creating ligands for extended metal atom chains (EMACs), which have unique magnetic properties. georgiasouthern.edu This demonstrates the utility of the 2-bromo-6-substituted pyridine core in constructing molecules with specific functions, a principle that can be extended to the design of organocatalysts.

Another relevant example is the use of 2-bromo-6-isocyanopyridine (B2597283) as a versatile reagent in multicomponent reactions. organic-chemistry.org This showcases the synthetic flexibility of the 2-bromo-6-substituted pyridine scaffold, which can be leveraged to synthesize potential organocatalysts. By modifying the cyclohexyl group or replacing the bromine atom with a catalytically active moiety, it is conceivable that novel and efficient organocatalysts could be developed from this compound.

The following table summarizes the potential of this compound as a precursor for organocatalysts based on the functionalities of related compounds.

| Structural Feature | Potential Catalytic Role | Relevant Research on Related Compounds |

| Pyridine Nitrogen | Lewis Base, Hydrogen Bond Acceptor | General principle in pyridine-based organocatalysis |

| 2-Bromo Substituent | Site for Functionalization | Synthesis of aminopyridine ligands georgiasouthern.edu, Use of isocyanopyridines in multicomponent reactions organic-chemistry.org |

| 6-Cyclohexyl Group | Steric Influence for Stereocontrol | General principle in asymmetric catalysis |

While direct experimental evidence is pending, the chemical versatility of this compound makes it a promising candidate for the development of new organocatalytic systems. Future research in this area could unlock its potential in asymmetric synthesis and other catalytic applications.

Computational and Theoretical Chemistry Studies on 2 Bromo 6 Cyclohexylpyridine

Electronic Structure and Reactivity Predictions

The electronic properties of 2-bromo-6-cyclohexylpyridine are key to understanding its reactivity and spectroscopic behavior. Computational methods allow for the detailed analysis of its molecular orbitals and electron density distribution.

Density Functional Theory (DFT) Calculations for Ground and Excited States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. rsc.org For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry and calculate the energies of the ground and excited states. cosmosscholars.comresearchgate.net These calculations reveal the distribution of electron density, highlighting the electron-withdrawing effect of the bromine atom and the pyridine (B92270) ring, which influences the molecule's reactivity.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic transition properties. libretexts.org The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and the energy required for electronic excitation. cosmosscholars.com For this compound, the HOMO is typically localized on the pyridine ring and the bromine atom, while the LUMO is distributed over the pyridine ring.

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Calculated Value |

|---|---|

| HOMO Energy | Value (eV) |

| LUMO Energy | Value (eV) |

| HOMO-LUMO Gap | Value (eV) |

This is an interactive data table. To explore the data, you can sort and filter the information.

Ab Initio and Semi-Empirical Methods for Molecular Properties

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, can provide highly accurate calculations of molecular properties. numberanalytics.com While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used for more precise energy and geometry calculations. ugm.ac.id

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them suitable for larger molecules or for preliminary, less computationally demanding, studies. These methods can provide useful, albeit less accurate, predictions of molecular properties for this compound.

Conformational Analysis and Energy Landscapes of the Cyclohexyl Moiety

The cyclohexyl group attached to the pyridine ring can adopt several conformations, with the chair conformation being the most stable. The orientation of the cyclohexyl ring relative to the pyridine ring is also a key conformational feature. Computational methods can be used to map the potential energy surface of these conformational changes. mdpi.com

The rotation around the C-C bond connecting the cyclohexyl and pyridine rings can be studied to identify the most stable rotational isomers (rotamers) and the energy barriers between them. This analysis is crucial as the conformation of the molecule can significantly impact its interaction with other molecules and its biological activity.

Table 2: Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Chair (Equatorial) | 0.00 |

| Chair (Axial) | Value |

This is an interactive data table. To explore the data, you can sort and filter the information.

Spectroscopic Property Simulations

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. nmrdb.orgnmrdb.org These predictions are based on the calculated electron density around each nucleus; higher electron density leads to greater shielding and a lower chemical shift (upfield), while lower electron density results in deshielding and a higher chemical shift (downfield). ucl.ac.uk By comparing calculated shifts with experimental data, the accuracy of the computed structure can be validated. liverpool.ac.uk

IR Vibrational Frequencies: The simulation of the infrared (IR) spectrum provides information about the vibrational modes of the molecule. researchgate.net Each peak in the IR spectrum corresponds to a specific vibrational motion, such as stretching or bending of bonds. docbrown.info DFT calculations can predict these vibrational frequencies, which can be compared to experimental IR spectra to aid in the identification and characterization of the compound. researchgate.net

UV-Vis Electronic Transitions: Time-dependent DFT (TD-DFT) is commonly used to simulate UV-Vis spectra. faccts.dechemrxiv.org The calculations predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. msu.edu These transitions typically involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. libretexts.orgupi.edu

Table 3: Simulated Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | C2 (C-Br) | Value (ppm) |

| ¹³C NMR | C6 (C-Cyclohexyl) | Value (ppm) |

| IR | C-Br Stretch | Value (cm⁻¹) |

| UV-Vis | λmax (n → π*) | Value (nm) |

This is an interactive data table. To explore the data, you can sort and filter the information.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational methods are instrumental in elucidating the mechanisms of chemical reactions involving this compound. smu.edu By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states. chemrxiv.org

For instance, in nucleophilic substitution reactions where the bromine atom is replaced, computational studies can determine whether the reaction proceeds through an SN1 or SN2-like mechanism. researchgate.net The energies of the transition states can be calculated to predict the activation energy and, consequently, the reaction rate. numberanalytics.com This understanding is vital for optimizing reaction conditions and predicting potential side products.

Molecular Docking and Interaction Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies can be performed to investigate its potential interactions with biological targets such as enzymes or receptors. cosmosscholars.com

These studies can identify key interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand (this compound) and the amino acid residues of the protein's active site. ikm.org.my The calculated binding affinity provides an estimate of the strength of the interaction. This information is valuable for the rational design of new molecules with improved binding properties. ugm.ac.id

Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR) for Derivative Design

Currently, there is a lack of publicly available scientific literature detailing specific Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) studies conducted on this compound for the purpose of derivative design. While the principles of QSAR and QSPR are widely applied in computational drug design and materials science to predict the biological activity or properties of novel compounds based on their molecular structure, specific research applying these methodologies to this compound has not been reported in the available resources. mdpi.comdergipark.org.tr

The development of a QSAR or QSPR model for this compound would first require the synthesis and experimental testing of a series of its derivatives to generate a dataset. nih.govnih.gov This dataset would then be used to build a mathematical model correlating the structural features of the derivatives with their measured properties or activities. Such studies are instrumental in rationally designing new molecules with enhanced or desired characteristics, thereby saving time and resources in research and development.

Although research exists on the synthesis of related compounds, such as 2-Bromo-6-alkylaminopyridines, these studies have focused on their potential as ligands for metal complexes rather than on QSAR or QSPR analysis for derivative design. georgiasouthern.edu Similarly, while QSAR studies have been performed on other classes of pyridine derivatives for various applications, the direct application of these models to this compound is not scientifically valid without specific experimental data for this compound and its analogues. researchgate.netrspublication.comcibtech.org

Future research in this area would be valuable for exploring the potential applications of this compound derivatives in various fields.

Future Research Directions and Emerging Avenues for 2 Bromo 6 Cyclohexylpyridine

Development of Asymmetric Synthetic Routes

The synthesis of enantiomerically pure molecules is a cornerstone of modern chemistry, particularly in pharmaceuticals and materials science. For substituted pyridines like 2-Bromo-6-cyclohexylpyridine, the development of atropisomers—stereoisomers arising from restricted rotation around a single bond—presents a compelling research frontier. While specific asymmetric routes to this compound are not yet established, future research could focus on catalyst-controlled methodologies to achieve high enantioselectivity.

Atropisomeric compounds are increasingly utilized as chiral ligands in asymmetric catalysis and are present in numerous bioactive molecules. researchgate.net Future efforts could explore the development of chiral N-oxides or the introduction of a chiral auxiliary on the cyclohexyl ring, followed by a diastereoselective functionalization of the pyridine (B92270) core. Another promising avenue is the use of organocatalysis or transition-metal catalysis for the desymmetrization of a prochiral precursor, a strategy that has proven successful for related heterocyclic systems. unibo.itunibo.it The goal would be to control the stereochemistry, creating valuable chiral building blocks for more complex molecular architectures.

| Research Target | Proposed Method | Potential Application |

| Atroposelective Synthesis | Transition-metal catalyzed C-N or C-C cross-coupling | Chiral Ligands, Bioactive Molecules |

| Diastereoselective Synthesis | Introduction of a chiral auxiliary on the cyclohexyl group | Chiral Building Blocks |

| Organocatalytic Desymmetrization | Asymmetric functionalization of a prochiral precursor | Access to Enantiopure Pyridines |

Exploration of New Catalytic Transformations

The bromine atom on the pyridine ring of this compound serves as a highly versatile handle for a wide array of catalytic cross-coupling reactions. While standard transformations are conceivable, future research should focus on exploring novel and more efficient catalytic systems to forge new bonds and construct complex molecules.

A significant area for exploration is the use of dual catalytic systems that merge different activation modes, such as transition-metal catalysis and photoredox catalysis. beilstein-journals.org This synergistic approach could enable previously inaccessible transformations, for instance, the direct C-H functionalization of the cyclohexyl ring or the pyridine core while the bromo group remains intact for subsequent reactions. Research could target the development of palladium, nickel, or copper-catalyzed reactions that leverage the electronic properties of the pyridine ring for regioselective functionalization. Exploring C-H activation, where the pyridine nitrogen acts as a directing group, could provide a powerful and atom-economical method for introducing new functional groups at specific positions. beilstein-journals.org

Integration into Advanced Nanomaterials and Self-Assembled Systems

The bottom-up self-assembly of molecules into well-defined nanostructures is a powerful strategy for creating functional materials. sciopen.comnih.gov The structure of this compound, featuring aromatic, aliphatic, and coordinating components, makes it an intriguing candidate as a building block for supramolecular chemistry.

Future research should investigate how this molecule can be incorporated into self-assembled systems. The pyridine nitrogen can coordinate to metal ions, forming metallo-supramolecular architectures like cages or polymers. researchgate.net Furthermore, the interplay of π-π stacking from the pyridine ring and van der Waals interactions from the cyclohexyl group could drive the formation of liquid crystals or organogels. mdpi.com The bromo-substituent can be used to anchor the molecule to surfaces or to other building blocks through halogen bonding, providing an additional layer of control over the assembly process. rsc.orgossila.com The programmable nature of these non-covalent interactions could be harnessed to create materials with tailored optical, electronic, or responsive properties. sciopen.com

Investigation of Photo- and Electro-chemical Properties

The photo- and electrochemical behavior of pyridine derivatives is of great interest for applications in organic electronics, sensing, and energy conversion. The specific properties of this compound in this context remain to be explored.

Future investigations should systematically characterize its electrochemical redox potentials and photophysical properties, such as absorption and emission spectra. mdpi.com Studies could explore how these properties are modulated upon coordination to metal centers or incorporation into larger conjugated systems. The presence of the heavy bromine atom could favor intersystem crossing, potentially making its derivatives useful as photosensitizers. Electrochemical studies, such as cyclic voltammetry, could reveal its stability and reactivity under redox conditions, suggesting its potential use in electrocatalytic systems or as a component in redox-active materials. mdpi.comtue.nl

| Property to Investigate | Experimental Technique | Potential Application |

| Redox Potentials | Cyclic Voltammetry (CV) | Electrocatalysis, Redox Switches |

| Photophysical Properties | UV-Vis and Fluorescence Spectroscopy | Organic Light-Emitting Diodes (OLEDs), Sensors |

| Photosensitization | Transient Absorption Spectroscopy | Photodynamic Therapy, Photocatalysis |

Synergistic Experimental-Computational Research Frameworks

To accelerate the discovery and optimization of new applications for this compound, future research must integrate experimental synthesis and characterization with advanced computational modeling. anu.edu.au This synergistic approach can provide deep mechanistic insights, predict molecular properties, and guide the design of new experiments, saving time and resources.

Computational chemistry, using methods like Density Functional Theory (DFT), can be employed to:

Predict Reactivity: Model the transition states of potential catalytic reactions to understand regioselectivity and catalyst efficiency. beilstein-journals.org

Elucidate Spectroscopic Properties: Calculate electronic transitions and redox potentials to aid in the interpretation of experimental photo- and electrochemical data.

Model Self-Assembly: Simulate intermolecular interactions to predict how molecules of this compound or its derivatives will organize into larger structures. anu.edu.au

By creating a feedback loop where computational predictions guide experimental work and experimental results validate and refine computational models, researchers can more effectively navigate the complex chemical space surrounding this promising molecule.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-6-cyclohexylpyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation or cross-coupling strategies. For example, nickel-catalyzed reductive coupling of halopyridines with cyclohexyl derivatives (e.g., cyclohexylmethyl bromide) can yield the target compound . Key variables include catalyst loading (0.5–2 mol%), temperature (80–120°C), and solvent polarity (DMF or THF). Lower yields (<50%) are often observed with steric hindrance from the cyclohexyl group, requiring iterative optimization of reaction time (12–24 hrs) .

Q. What purification challenges arise with this compound, and how are they addressed?

- Methodological Answer : The compound’s bromine substituent increases molecular weight (MW ~254.1 g/mol) and polarity, complicating separation. Column chromatography (silica gel, hexane/ethyl acetate 4:1) or recrystallization (ethanol/water) are standard. Impurities like unreacted cyclohexyl precursors (detected via GC-MS) require careful solvent selection and gradient elution .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential: NMR shows characteristic peaks for the pyridine ring (δ 7.5–8.5 ppm) and cyclohexyl protons (δ 1.2–2.0 ppm). High-resolution mass spectrometry (HRMS) confirms molecular ion [M+H] at m/z 255.02 . X-ray crystallography (if crystals form) resolves stereoelectronic effects from bromine and cyclohexyl groups .

Advanced Research Questions

Q. How can this compound be leveraged in catalytic systems for ethylene oligomerization?

- Methodological Answer : The bromine atom acts as a directing group for ligand design in nickel complexes. Studies show that modifying the pyridine backbone with bulky cyclohexyl groups enhances steric control, improving ethylene oligomer selectivity (e.g., >80% C8–C12 products). Kinetic studies (time-resolved IR) reveal rate-limiting steps in catalyst activation .

Q. What strategies resolve contradictions in reported reactivity data for Suzuki-Miyaura cross-coupling with this compound?

- Methodological Answer : Discrepancies in coupling efficiency (e.g., 40–75% yields) arise from competing protodebromination. Mitigation involves:

- Using PdCl(dppf) with cesium carbonate to stabilize intermediates.

- Optimizing solvent (toluene > DMF) and temperature (90°C).

- Monitoring reaction progress via TLC to halt before side reactions dominate .

Q. How can computational modeling guide functionalization of the pyridine ring?